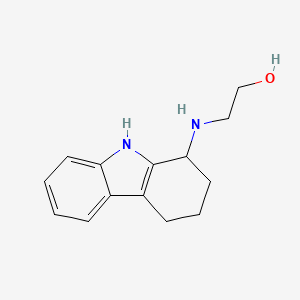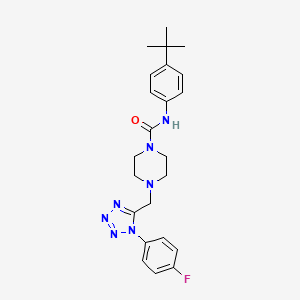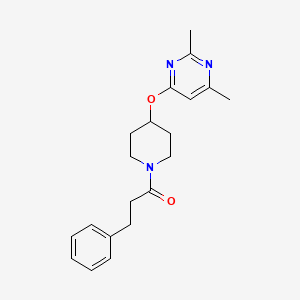![molecular formula C23H19ClN6O2 B2597342 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1207004-31-6](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It has shown potential in the field of medicinal chemistry, with studies indicating its effectiveness against various cancer cell lines . It has also demonstrated superior c-Met kinase inhibition ability at the nanomolar level .
Synthesis Analysis
The compound is synthesized as part of a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives . The synthesis process involves systematic modification of the 3 and 6 positions .Molecular Structure Analysis
The molecular structure of the compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Further studies are needed to provide a detailed analysis of its molecular structure.Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, compound 22i demonstrated excellent activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. It also exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
Anti-Tumor Activity
Wirkmechanismus
The compound has shown potential as a c-Met kinase inhibitor . It also exhibits anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . Another study suggests that similar compounds can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3,4-dimethylphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "3,4-dimethylphenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "N,N-dimethylacetamide", "palladium on carbon" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- React 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine", "- React 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole", "- React 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole with sodium azide and thionyl chloride to form 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Synthesis of 3,4-dimethylphenylacetic acid derivative:", "- React 3,4-dimethylbenzyl chloride with sodium hydride in N,N-dimethylformamide to form 3,4-dimethylphenylacetonitrile", "- React 3,4-dimethylphenylacetonitrile with methyl iodide and potassium carbonate in N,N-dimethylacetamide to form 3,4-dimethylphenylacetic acid", "Coupling of intermediates to form final product:", "- React 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with 3,4-dimethylphenylacetic acid derivative in the presence of triethylamine and palladium on carbon catalyst to form 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide" ] } | |
CAS-Nummer |
1207004-31-6 |
Produktname |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide |
Molekularformel |
C23H19ClN6O2 |
Molekulargewicht |
446.9 |
IUPAC-Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-3-8-18(11-15(14)2)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,31) |
InChI-Schlüssel |
ZRHYFTJLYIQAKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)




![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)

![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)


